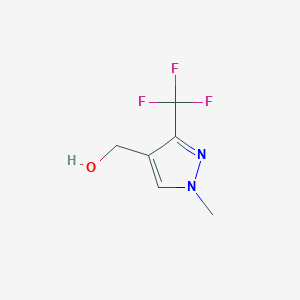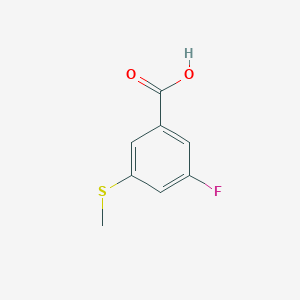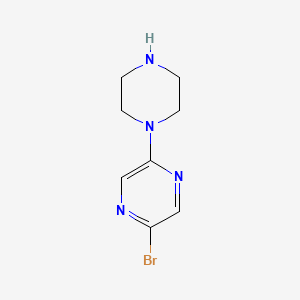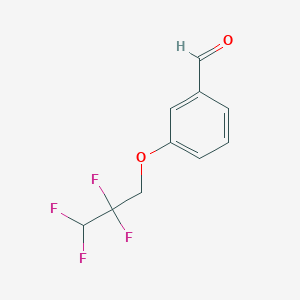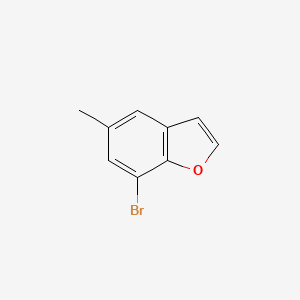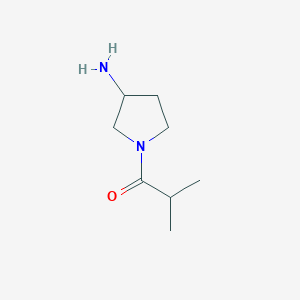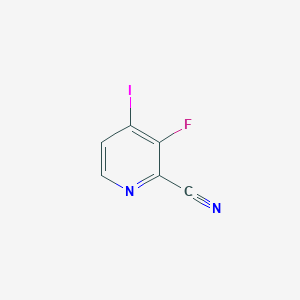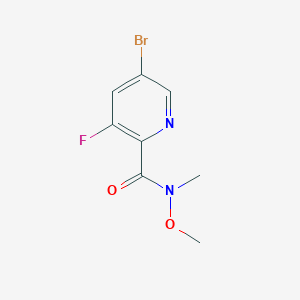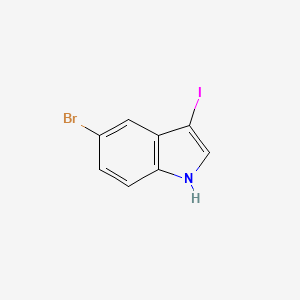
5-Bromo-3-iodo-1H-indole
説明
5-Bromo-3-iodo-1H-indole is a halogenated indole derivative, a class of compounds known for their significance in medicinal chemistry and organic synthesis. Indoles are heterocyclic structures that are part of many natural products and pharmaceuticals. The presence of bromine and iodine atoms on the indole core can make this compound a versatile intermediate for further chemical transformations and functional group modifications .
Synthesis Analysis
The synthesis of halogenated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of new indole derivatives with good yields . Similarly, bromoindole derivatives can be used as starting materials for the synthesis of photoreactive indole derivatives, which are useful in biological functional analysis . Additionally, the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole demonstrates the use of NBS-promoted reactions, which can proceed without metal catalysts and at room temperature, simplifying the post-treatment operations .
Molecular Structure Analysis
The molecular structure of halogenated indoles can be elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. The Hirshfeld surface analysis can reveal short intermolecular interactions, and the molecular geometry optimizations can be compared with experimental data to confirm the structure . The molecular electrostatic potential map can also be used to identify electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule .
Chemical Reactions Analysis
Halogenated indoles like 5-bromo-3-iodo-1H-indole can undergo a variety of chemical reactions. For example, iodine(III)-mediated bromocarbocyclizations can be used to synthesize oxoindoles, which can then be transformed into complex structures such as alkaloids . Additionally, bromo-amination reactions can be performed under metal-free conditions to introduce amino groups into the indole ring . These reactions demonstrate the versatility of halogenated indoles in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indoles are influenced by the presence of halogen atoms. These compounds typically exhibit good thermal stability, which is an important consideration for their use in various chemical reactions . The electronic spectra and molecular orbital energy level diagrams can provide insights into the electronic structure of these molecules, which is relevant for their photoreactive properties . The NMR chemical shifts computed using the GIAO method can also provide valuable information about the electronic environment of the atoms within the molecule .
科学的研究の応用
Reactivity and Selectivity in Cross-Coupling Reactions
5-Bromo-3-iodo-1H-indole demonstrates significant reactivity and selectivity in palladium-catalyzed cross-coupling reactions. Specifically, it is used in sequential Sonogashira and Suzuki cross-coupling reactions, leading to the synthesis of a broad range of functionalized indoles and indazoles. These compounds are potential ligands for the 5-HT receptor, highlighting their importance in medicinal chemistry (Witulski et al., 2005).
Structural Characterization and Interactions
The compound has been a subject of studies involving its crystalline structure and intermolecular interactions. Using X-ray single crystal diffraction and Hirshfeld surface analysis, researchers have detailed the structure and atom-to-atom interactions in compounds derived from 5-Bromo-3-iodo-1H-indole, contributing to our understanding of its molecular behavior (Barakat et al., 2017).
Synthesis of Gamma-Carbolines and Heteropolycycles
In the synthesis of gamma-carboline derivatives, 5-Bromo-3-iodo-1H-indole plays a pivotal role. It is used in the palladium-catalyzed intramolecular annulation of alkynes, which results in the formation of various gamma-carboline derivatives with additional fused rings. This process is vital for creating complex molecular structures with potential pharmacological applications (Zhang & Larock, 2003).
Formation of Trifluoroacetylindole-Chalcones
The annulation of an indole moiety onto the 1,3-diaryl-2-propen-1-one scaffold, followed by trifluoroacetylation, uses 5-Bromo-3-iodo-1H-indole as a precursor. This leads to the formation of 3-trifluoroacetylindole-chalcone derivatives, showcasing its utility in the synthesis of novel organic compounds with potential applications in chemical research (Mphahlele & Maluleka, 2016).
Application in Tandem Coupling Reactions
5-Bromo-3-iodo-1H-indole is also used in tandem coupling reactions with trimethylarylstannanes and aryl boronic acids, resulting in the production of 3,5-diarylated indoles. This application highlights its versatility in organic synthesis, particularly in creating complex indole derivatives through palladium (0)-catalyzed coupling (Yang & Martin, 1992).
Synthesis of Thio-Substituted Indoles
5-Bromo-3-iodo-1H-indole has been utilized in the synthesis of 5-Bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole. This synthesis process, which involves a reaction with 1,2-bis(3,4,5-trimethoxyphenyl) disulfide, highlights its role in creating thio-substituted indoles, an important class of compounds in various chemical and pharmacological studies (Gao Zhao-chan, 2013).
Discovery in Natural Products
5-Bromo-3-iodo-1H-indole is also significant in the study of natural products. It has been identified in polyhalogenated indoles from the red alga Rhodophyllis membranacea. These indoles, including bromo-chloro-iodo indoles, have been evaluated for cytotoxic and antifungal activities, demonstrating the compound's relevance in natural product chemistry and potential therapeutic applications (Woolner et al., 2016).
Regioselective C(sp2)-H Dual Functionalization
5-Bromo-3-iodo-1H-indole has been used in regioselective C(sp2)-H dual functionalization, leading to the creation of 2-bis(sulfonyl)amino-3-bromo-indoles. This process, performed under metal-free conditions, showcases its potential in sophisticated organic synthesis methods (Moriyama, Ishida & Togo, 2015).
特性
IUPAC Name |
5-bromo-3-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVXFHJBHFPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595868 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1H-indole | |
CAS RN |
868694-19-3 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)
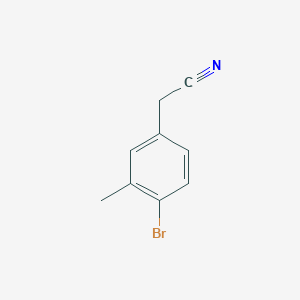
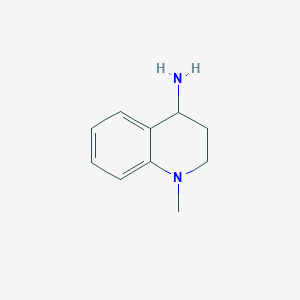

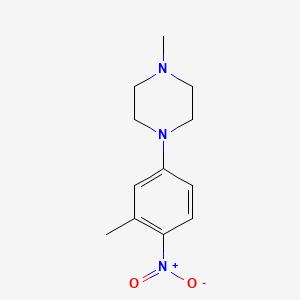
![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)
